molecular formula C16H16N2O6 B7738879 2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE

2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE

Cat. No.: B7738879
M. Wt: 332.31 g/mol
InChI Key: AIPOJSGEHUAWDH-UHFFFAOYSA-N
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Description

2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a chromenone core with a carbamoylmethoxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with acetohydrazide derivatives under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit bacterial DNA gyrase and exhibit anti-inflammatory properties makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-[[9-(2-amino-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c17-13(19)6-22-8-4-11(23-7-14(18)20)15-9-2-1-3-10(9)16(21)24-12(15)5-8/h4-5H,1-3,6-7H2,(H2,17,19)(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPOJSGEHUAWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C(=CC(=C3)OCC(=O)N)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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